3,4-dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide
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Overview
Description
3,4-dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide, also known as DMTS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMTS is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied. In
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been found to interact with a variety of enzymes and receptors in biological systems .
Mode of Action
It’s known that triazole compounds can form diverse weak interactions such as coordination, hydrogen bonds, ion-dipole, cation-π, π-π stacking, hydrophobic effect, and van der waals force . These interactions can influence the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
It’s known that triazole compounds can influence a broad range of biological activities .
Pharmacokinetics
It’s known that the solubility of a compound in established processing solvents can influence its bioavailability .
Result of Action
It’s known that 1,2,4-triazole hybrids have shown weak to high cytotoxic activities against certain tumor cell lines .
Action Environment
It’s known that certain triazole compounds are considered to be air stable , suggesting that environmental factors such as air exposure could potentially influence the compound’s action, efficacy, and stability.
Advantages and Limitations for Lab Experiments
3,4-dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity, making it a safe compound to work with. However, this compound has some limitations for lab experiments. It has limited solubility in water, which can make it challenging to work with in aqueous solutions. Additionally, this compound has a relatively short half-life, which can make it challenging to study its long-term effects.
Future Directions
There are several future directions for 3,4-dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide research. One direction is to explore its potential use as an antifungal and antibacterial agent in clinical settings. Another direction is to further investigate its antitumor properties and explore its potential use in cancer therapy. Additionally, future research could focus on developing more effective and efficient synthesis methods for this compound, as well as improving its solubility and stability in aqueous solutions.
Synthesis Methods
3,4-dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide can be synthesized using various methods, including the reaction of 3,4-dimethylbenzenesulfonyl chloride with 1H-1,2,4-triazole-1-ethylamine in the presence of a base such as triethylamine. Another method involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 2-amino-1H-1,2,4-triazole in the presence of a base. Both methods yield this compound as a white crystalline solid with a high purity.
Scientific Research Applications
3,4-dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have antifungal, antibacterial, and antitumor properties. This compound has been studied for its potential use as an antifungal agent against Candida albicans, a common fungal pathogen. It has also been studied for its antibacterial properties against Staphylococcus aureus and Escherichia coli. Additionally, this compound has been shown to have antitumor properties against various cancer cell lines, including breast cancer, lung cancer, and cervical cancer.
properties
IUPAC Name |
3,4-dimethyl-N-[2-(1,2,4-triazol-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2S/c1-10-3-4-12(7-11(10)2)19(17,18)15-5-6-16-9-13-8-14-16/h3-4,7-9,15H,5-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVLGDIRARUDDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCN2C=NC=N2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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